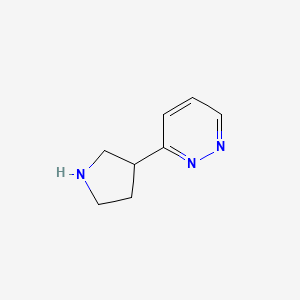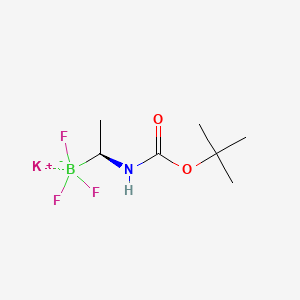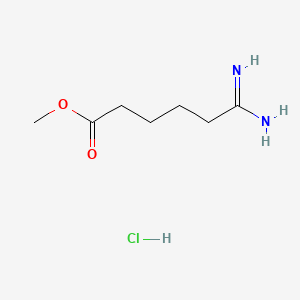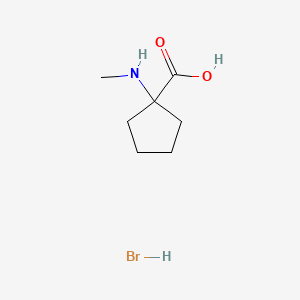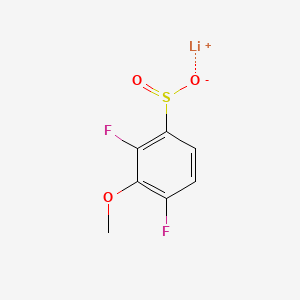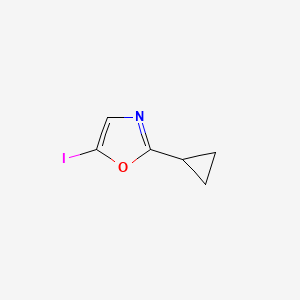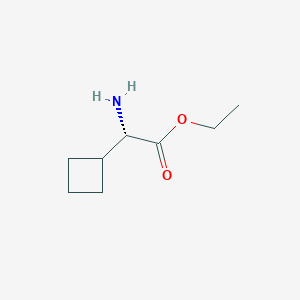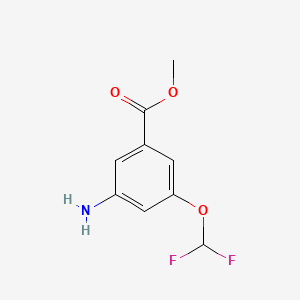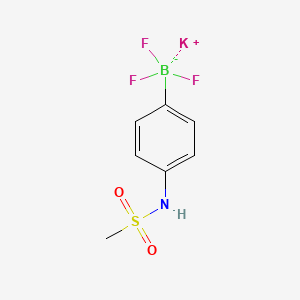
Potassium trifluoro(4-methanesulfonamidophenyl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(4-methanesulfonamidophenyl)boranuide: is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a methanesulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-methanesulfonamidophenyl)boranuide typically involves the reaction of a phenylboronic acid derivative with potassium fluoride and a trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities. The final product is typically isolated through filtration and drying processes.
化学反応の分析
Types of Reactions: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides or reduced boron species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for designing boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron atoms are used to target and destroy cancer cells.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of potassium trifluoro(4-methanesulfonamidophenyl)boranuide in chemical reactions involves the activation of the trifluoroborate group. This activation facilitates the transfer of the phenyl group to a suitable electrophile, forming a new carbon-carbon bond. The methanesulfonamide group enhances the stability of the compound, making it less prone to decomposition under reaction conditions.
類似化合物との比較
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Comparison: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide is unique due to the presence of the methanesulfonamide group, which imparts additional stability and reactivity compared to other similar compounds. For instance, potassium 4-methoxyphenyltrifluoroborate lacks the methanesulfonamide group, making it less stable under certain conditions. Similarly, potassium 4-(trifluoromethyl)phenyltrifluoroborate has different electronic properties due to the trifluoromethyl group, affecting its reactivity in cross-coupling reactions.
特性
分子式 |
C7H8BF3KNO2S |
|---|---|
分子量 |
277.12 g/mol |
IUPAC名 |
potassium;trifluoro-[4-(methanesulfonamido)phenyl]boranuide |
InChI |
InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 |
InChIキー |
VFUUDSIAQMFAJD-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=C(C=C1)NS(=O)(=O)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)


